Cas no 384793-17-3 (Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate)

Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- (2-bromo-5-chlorophenyl)-carbamic acid tert-butyl ester
- tert-butyl (2-bromo-5-chlorophenyl)carbamate
- CS-0371688
- tert-butylN-(2-bromo-5-chlorophenyl)carbamate
- tert-Butyl(2-bromo-5-chlorophenyl)carbamate
- EN300-183317
- DB-335887
- tert-butyl N-(2-bromo-5-chlorophenyl)carbamate
- DTXSID301213542
- F83847
- AKOS019844542
- NARMCTXFKCKBOJ-UHFFFAOYSA-N
- SCHEMBL1010291
- 1,1-Dimethylethyl N-(2-bromo-5-chlorophenyl)carbamate
- 384793-17-3
- tert-butyl 2-bromo-5-chlorophenylcarbamate
- Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate
-
- インチ: InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15)
- InChIKey: NARMCTXFKCKBOJ-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)Br
計算された属性
- 精确分子量: 304.98182g/mol
- 同位素质量: 304.98182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 3.6
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442358-100mg |
tert-Butyl(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 98% | 100mg |
¥466.00 | 2024-05-15 | |
TRC | B705583-50mg |
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 50mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-183317-0.1g |
tert-butyl N-(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 0.1g |
$66.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442358-10g |
tert-Butyl(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 98% | 10g |
¥6912.00 | 2024-05-15 | |
Enamine | EN300-183317-0.25g |
tert-butyl N-(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 0.25g |
$92.0 | 2023-09-19 | ||
Enamine | EN300-183317-0.05g |
tert-butyl N-(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 0.05g |
$42.0 | 2023-09-19 | ||
Enamine | EN300-183317-5.0g |
tert-butyl N-(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 5g |
$743.0 | 2023-06-01 | ||
1PlusChem | 1P01BFAC-10g |
TERT-BUTYL N-(2-BROMO-5-CHLOROPHENYL)CARBAMATE |
384793-17-3 | 98% | 10g |
$668.00 | 2025-03-19 | |
1PlusChem | 1P01BFAC-1g |
TERT-BUTYL N-(2-BROMO-5-CHLOROPHENYL)CARBAMATE |
384793-17-3 | 98% | 1g |
$168.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1442358-5g |
tert-Butyl(2-bromo-5-chlorophenyl)carbamate |
384793-17-3 | 98% | 5g |
¥5496.00 | 2024-05-15 |
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamateに関する追加情報
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate (CAS No. 384793-17-3)
Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate, also known by its CAS number 384793-17-3, is a compound of significant interest in the fields of organic chemistry and chemical synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, further substituted with a bromine and chlorine atom on the aromatic ring. The combination of these substituents makes it a versatile building block for various chemical applications.
The synthesis of Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate typically involves multi-step processes, often starting with the preparation of the corresponding phenol derivative. The introduction of bromine and chlorine substituents on the aromatic ring is achieved through electrophilic substitution reactions, followed by the conversion of the phenol group into a carbamate. The tert-butyl group is introduced in the final step, completing the synthesis of the target compound. This process highlights the importance of precise control over reaction conditions to ensure high yields and purity.
Recent studies have demonstrated the utility of Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate in various applications. For instance, it has been employed as an intermediate in the synthesis of bioactive compounds, including potential drug candidates. The presence of bromine and chlorine atoms on the aromatic ring enhances its reactivity, making it an ideal substrate for further functionalization. Researchers have explored its use in Suzuki-Miyaura coupling reactions, where it serves as a valuable precursor for constructing biaryl compounds with diverse pharmacological properties.
In addition to its role in organic synthesis, Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate has shown promise in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconducting materials and optoelectronic devices. Recent advancements in this area have highlighted its potential as a component in organic light-emitting diodes (OLEDs), where its stability and electronic characteristics are advantageous.
The structural features of Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate also make it an interesting subject for theoretical studies. Computational chemists have utilized density functional theory (DFT) to investigate its electronic structure and reactivity patterns. These studies have provided valuable insights into its bonding characteristics and reaction mechanisms, further enhancing our understanding of this compound's behavior in different chemical environments.
In conclusion, Tert-butyl N-(2-bromo-5-chlorophenyl)carbamate (CAS No. 384793-17-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and theoretical methodologies, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its significance in both academic and industrial settings is expected to grow further.
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